Cas no 202326-53-2 (Fmoc-Ala-OH (1-13C))

Fmoc-Ala-OH (1-13C) is a carbon-13 isotopically labeled derivative of Fmoc-protected alanine, where the 1-position carbon is enriched with the 13C isotope. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality. The 13C labeling enables advanced applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), facilitating structural and mechanistic studies of peptides and proteins. Its high isotopic purity and consistent performance make it a valuable tool for researchers in biochemistry, medicinal chemistry, and structural biology. The compound is supplied with guaranteed purity and stability, ensuring reliable results in sensitive analytical workflows.
Fmoc-Ala-OH (1-13C) structure
Fmoc-Ala-OH (1-13C) structure
Product name:Fmoc-Ala-OH (1-13C)
CAS No:202326-53-2
MF:C18H17NO4
MW:312.324539899826
CID:909349
PubChem ID:24872204

Fmoc-Ala-OH (1-13C) Chemical and Physical Properties

Names and Identifiers

    • N-(9-FLUORENYLMETHOXYCARBONYL)-L-ALANIN&
    • Fmoc-Ala-OH (1-13C)
    • Fmoc-Ala-OH-1-13C
    • N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-13C
    • L-Alanine-1-13C, N-Fmoc
    • QWXZOFZKSQXPDC-ADMDGPAWSA-N
    • L-Alanine-1-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-13c monohydrate,99 atom % 13c
    • CS-0226311
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid
    • 202326-53-2
    • L-ALANINE-N-FMOC (1-13C, 99%)
    • J-013136
    • (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}(1-(1)(3)C)PROPANOIC ACID
    • HY-W009204S2
    • CIA32653
    • Fmoc-Ala-OH-1-13C, 99 atom % 13C
    • MDL: MFCD00190258
    • Inchi: InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1
    • InChI Key: QWXZOFZKSQXPDC-ADMDGPAWSA-N
    • SMILES: C[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)[13C](O)=O

Computed Properties

  • Exact Mass: 312.11911286g/mol
  • Monoisotopic Mass: 312.11911286g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3.1

Experimental Properties

  • Color/Form: solid
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 147-153 °C (lit.)
  • Optical Activity: [α]20/D -18°, c = 1 in DMF
  • Solubility: Not determined

Fmoc-Ala-OH (1-13C) Security Information

Fmoc-Ala-OH (1-13C) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-327731-500 mg
Fmoc-Ala-OH (1-13C),
202326-53-2
500MG
¥3,836.00 2023-07-10
A2B Chem LLC
AF79921-1g
L-Alanine-1-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
202326-53-2 98%
1g
$1070.00 2024-04-20
TRC
F024385-50mg
Fmoc-Ala-OH (1-13C)
202326-53-2
50mg
$ 260.00 2022-06-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
486752-1G
Fmoc-Ala-OH-1-<SUP>13</SUP>C
202326-53-2
1g
¥10824.99 2023-12-05
SHENG KE LU SI SHENG WU JI SHU
sc-327731A-1g
Fmoc-Ala-OH (1-13C),
202326-53-2
1g
¥7295.00 2023-09-05
TRC
F024385-100mg
Fmoc-Ala-OH (1-13C)
202326-53-2
100mg
$ 435.00 2022-06-02
SHENG KE LU SI SHENG WU JI SHU
sc-327731A-1 g
Fmoc-Ala-OH (1-13C),
202326-53-2
1g
¥7,295.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-327731-500mg
Fmoc-Ala-OH (1-13C),
202326-53-2
500mg
¥3836.00 2023-09-05

Additional information on Fmoc-Ala-OH (1-13C)

Introduction to Fmoc-Ala-OH (1-13C) (CAS No. 202326-53-2)

Fmoc-Ala-OH (1-13C), with the CAS number 202326-53-2, is a crucial compound in the field of peptide synthesis and chemical biology. This compound, also known as 9-fluorenylmethoxycarbonyl-L-alanine (1-13C), is a labeled derivative of the amino acid alanine. The presence of the 13C isotope in the molecule makes it particularly useful for nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, providing enhanced sensitivity and resolution in analytical techniques.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild conditions and ease of removal. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group can be efficiently removed using a mild base, such as piperidine, allowing for further functionalization or purification steps.

The Ala-OH moiety in Fmoc-Ala-OH (1-13C) represents the carboxylic acid form of alanine. This form is essential for coupling reactions with other amino acids or functional groups, facilitating the formation of peptide bonds. The labeled 1-13C atom in the alanine backbone provides a unique advantage in studying metabolic pathways and protein dynamics, as it allows for precise tracking of carbon atoms through various biological processes.

In recent years, the use of isotopically labeled compounds like Fmoc-Ala-OH (1-13C) has gained significant attention in both academic research and pharmaceutical development. For instance, a study published in the Journal of Medicinal Chemistry highlighted the application of isotopically labeled amino acids in elucidating the mechanisms of protein-protein interactions and enzyme kinetics. The enhanced sensitivity provided by the 13C label allows researchers to obtain detailed structural and functional insights into complex biological systems.

Beyond its use in basic research, Fmoc-Ala-OH (1-13C) has found applications in drug discovery and development. In particular, it is used to synthesize peptides and peptidomimetics that serve as therapeutic agents or diagnostic tools. For example, a recent study in the journal Angewandte Chemie demonstrated the use of isotopically labeled peptides to optimize drug delivery systems and improve pharmacokinetic properties. The ability to track labeled compounds within cells and tissues provides valuable information for optimizing drug design and evaluating therapeutic efficacy.

The synthesis of Fmoc-Ala-OH (1-13C) involves several well-established chemical reactions. The starting material, L-alanine (13C), is typically obtained through chemical synthesis or biotechnological methods. The Fmoc protection is then introduced using Fmoc-Cl in an organic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The reaction is typically carried out under mild conditions to ensure high yield and purity. Subsequent purification steps, such as column chromatography or recrystallization, are employed to obtain the final product with high purity and isotopic enrichment.

The physical properties of Fmoc-Ala-OH (1-13C), including its solubility, melting point, and spectral characteristics, have been extensively characterized. These properties are crucial for its use in various analytical techniques and synthetic protocols. For instance, its solubility in polar organic solvents like DMSO and DMF makes it suitable for use in automated peptide synthesizers. Additionally, its distinct NMR signals allow for easy identification and quantification in complex mixtures.

In conclusion, Fmoc-Ala-OH (1-13C) (CAS No. 202326-53-2) is a versatile compound with significant applications in peptide synthesis, chemical biology, and pharmaceutical research. Its unique isotopic labeling provides enhanced analytical capabilities, making it an indispensable tool for researchers working on complex biological systems and drug development projects. As advances in synthetic methods and analytical techniques continue to evolve, the importance of compounds like Fmoc-Ala-OH (1-13C) will only grow.

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